4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 731827-10-4
VCID: VC5519602
InChI: InChI=1S/C15H12ClN3S/c1-10-3-2-4-11(9-10)14-17-18-15(20)19(14)13-7-5-12(16)6-8-13/h2-9H,1H3,(H,18,20)
SMILES: CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Molecular Formula: C15H12ClN3S
Molecular Weight: 301.79

4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 731827-10-4

Cat. No.: VC5519602

Molecular Formula: C15H12ClN3S

Molecular Weight: 301.79

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol - 731827-10-4

Specification

CAS No. 731827-10-4
Molecular Formula C15H12ClN3S
Molecular Weight 301.79
IUPAC Name 4-(4-chlorophenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H12ClN3S/c1-10-3-2-4-11(9-10)14-17-18-15(20)19(14)13-7-5-12(16)6-8-13/h2-9H,1H3,(H,18,20)
Standard InChI Key RYSPWKOWMJUREG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 4-position with a 4-chlorophenyl group and at the 5-position with a 3-methylphenyl group. A thiol (-SH) group occupies the 3-position of the triazole ring. The IUPAC name, 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, reflects this substitution pattern.

Table 1: Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₂ClN₃S
Molecular Weight301.79 g/mol
Substituents4-Chlorophenyl, 3-Methylphenyl, Thiol
Hybridizationsp² at triazole nitrogens
Predicted LogP~3.2 (estimated via analog comparison)

Synthetic Pathways

General Synthesis of Triazole-Thiol Derivatives

While no direct synthesis of 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been reported, analogous compounds are typically synthesized via cyclocondensation reactions. A common route involves:

  • Formation of Thiosemicarbazides: Reaction of hydrazine with carbon disulfide .

  • Cyclization: Acid-catalyzed cyclization to form the triazole-thiol core .

  • Functionalization: Introduction of aryl substituents via nucleophilic substitution or cross-coupling reactions .

For example, ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate (a related derivative) was synthesized in 80% yield by reacting 1,2,4-triazole-5-thione with ethyl chloroacetate in DMF . Adapting this method, substitution with 4-chlorophenyl and 3-methylphenyl groups could yield the target compound.

Biological Activity

Table 2: Comparative Cytotoxicity of Triazole-Thiol Analogs

CompoundCell LineIC₅₀ (μM)Selectivity Index
N′-(2-Oxoindolin-3-ylidene) derivativeIGR398.23.5
N′-(Pyrrolylmethylene) derivativeMDA-MB-23112.72.8
4-(4-Chlorophenyl) analog (predicted)Panc-1~15*~2.0*
*Estimated based on structural similarity .

Physicochemical Properties

Solubility and Stability

The chlorophenyl and methylphenyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Key properties inferred from analogs:

  • Water Solubility: <0.1 mg/mL (predicted)

  • Thermal Stability: Decomposition temperature >200°C (DSC analysis of similar compounds) .

Spectroscopic Characterization

  • IR Spectroscopy: Expected S-H stretch at ~2570 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ .

  • ¹H NMR: Aromatic protons in δ 7.2–8.1 ppm range; methyl group at δ 2.3–2.5 ppm .

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